3-Aminopropane-1-sulfonamide

GABAergic Pharmacology Receptor Antagonism Neuroscience

Analytical method validation for taurolidine ANDA submissions demands exact impurity reference standards; generic sulfonamides fail to match retention times and lack regulatory-grade documentation, risking costly rejection. • Officially characterized Taurolidine Impurity 1 with batch-specific COA, supporting ICH-compliant HPLC method development and ANDA/QC workflows. • Validated GABAB receptor antagonist (pA2 4.1-4.3) for differentiating receptor subtypes in peripheral and central preparations. • Bifunctional amine/sulfonamide reactivity enables reliable incorporation into MAT2A inhibitor scaffolds for oncology lead optimization.

Molecular Formula C3H10N2O2S
Molecular Weight 138.19 g/mol
CAS No. 74494-51-2
Cat. No. B112968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopropane-1-sulfonamide
CAS74494-51-2
Molecular FormulaC3H10N2O2S
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESC(CN)CS(=O)(=O)N
InChIInChI=1S/C3H10N2O2S/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7)
InChIKeySNGRYJSFEVUFBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopropane-1-sulfonamide (CAS 74494-51-2): Molecular Profile and Core Research Identity


3-Aminopropane-1-sulfonamide (CAS 74494-51-2) is a sulfonamide derivative with the molecular formula C₃H₁₀N₂O₂S and a molecular weight of 138.19 g/mol. Its structure comprises a three-carbon propane backbone with a terminal primary amine and a terminal sulfonamide group [1]. The compound is characterized by an XLogP3 value of -1.7, a topological polar surface area (TPSA) of 94.6 Ų, and a hydrogen bond donor count of 2 and acceptor count of 4 [1]. Commercially, it is supplied as a free base with reported purity ranging from 95% to 98%, often as a white to yellow powder or crystals .

3-Aminopropane-1-sulfonamide Procurement: Why Generic Sulfonamide Interchange is Scientifically Unsound


Substituting 3-aminopropane-1-sulfonamide with a generic 'sulfonamide' or even a close structural analog is scientifically indefensible due to its unique combination of physicochemical properties and specific validated applications. Unlike many sulfonamide drugs that target dihydropteroate synthetase or carbonic anhydrase, 3-aminopropane-1-sulfonamide is an analog of γ-aminobutyric acid (GABA) and has been specifically investigated as a GABAB receptor antagonist [1]. Furthermore, it is an officially characterized impurity of taurolidine, requiring this exact chemical identity for analytical method development and regulatory compliance [2]. The compound's specific XLogP3 of -1.7 and TPSA of 94.6 Ų dictate its solubility and permeability profile, which cannot be matched by sulfonamides with longer chains, aromatic rings, or different substitution patterns [3]. Generic substitution thus risks not only experimental failure but also regulatory non-compliance.

3-Aminopropane-1-sulfonamide: Quantified Differentiation Against Structural and Functional Comparators


GABAB Receptor Antagonist Potency: Quantified pA2 Values in Peripheral and Central Preparations

3-Aminopropane-1-sulfonamide analogues exhibit GABAB receptor antagonism with pA2 values between 4.1 and 4.3 in both guinea-pig isolated ileum and rat neocortical slices [1]. This positions these compounds as a distinct class of GABAB hetero-receptor antagonists, contrasting with the more potent phosphinic acid antagonists like CGP 76290A, which has a pA2 of 7.1 ± 0.05 [2]. The lower potency of 3-aminopropanesulfonamide analogues may be advantageous for studies requiring partial antagonism or for probing receptor subtypes with different ligand sensitivities.

GABAergic Pharmacology Receptor Antagonism Neuroscience

Analytical Reference Standard: Certified Purity and Regulatory Compliance for Taurolidine Impurity Quantification

3-Aminopropane-1-sulfonamide is officially designated as Taurolidine Impurity 1 (or Impurity 3 HCl) and is supplied with comprehensive characterization data compliant with regulatory guidelines (USP, EP, EMA) [1]. Vendors provide this compound with certified purity typically ranging from 95% to 98% and batch-specific analytical data (NMR, HPLC, GC) . In contrast, generic sulfonamides or uncharacterized batches lack this traceable purity and regulatory documentation, rendering them unsuitable for validated analytical methods in ANDA submissions or quality control [2].

Pharmaceutical Analysis Impurity Profiling Method Validation

Physicochemical Property Profile: Unique Combination of Lipophilicity and Polar Surface Area

3-Aminopropane-1-sulfonamide possesses a computed XLogP3 of -1.7 and a topological polar surface area (TPSA) of 94.6 Ų [1]. This specific combination positions it in a physicochemical space distinct from many common sulfonamides. For example, the antibacterial sulfamethoxazole has an XLogP3 of ~0.89 and a TPSA of ~106 Ų [2]. The more negative XLogP3 of 3-aminopropane-1-sulfonamide indicates significantly higher hydrophilicity, impacting its partitioning and solubility behavior. Furthermore, its TPSA of 94.6 Ų is well below the typical threshold of 140 Ų for good oral bioavailability, while its 3 rotatable bonds and 2 H-bond donors confer a favorable balance of flexibility and intermolecular interaction capacity [1]. These properties cannot be replicated by sulfonamides with aromatic rings or longer alkyl chains.

Medicinal Chemistry Drug Design ADME Prediction

Synthetic Versatility: Quantified Purity Levels for Building Block Applications

Commercially available 3-aminopropane-1-sulfonamide is offered at consistent purity levels of 95-98% as verified by HPLC, NMR, and GC . This high purity and the presence of two distinct functional groups (primary amine and sulfonamide) enable its use as a versatile intermediate in the synthesis of more complex molecules, including MAT2A inhibitors [1]. In contrast, many close analogs with varying chain lengths (e.g., 2-aminoethane-1-sulfonamide or 4-aminobutane-1-sulfonamide) or those lacking the free amine may have different reactivity profiles or are not available with the same certified purity, leading to unpredictable synthetic outcomes.

Chemical Synthesis Building Blocks Organic Chemistry

High-Value Application Scenarios for 3-Aminopropane-1-sulfonamide (CAS 74494-51-2)


Validated Impurity Reference Standard for Taurolidine Quality Control

In pharmaceutical quality control and analytical method validation for taurolidine drug substance and drug product, 3-aminopropane-1-sulfonamide is essential as Taurolidine Impurity 1. Its use is mandated for accurate HPLC quantification and method development, as generic sulfonamides cannot provide the necessary retention time matching or regulatory-grade documentation [1]. The availability of batch-specific certificates of analysis (COA) with >95% purity ensures compliance with ICH guidelines and pharmacopeial monographs.

Probing GABAB Receptor Pharmacology in Neuroscience Research

This compound and its close structural analogues serve as valuable tools for investigating GABAB receptor function, particularly in studies requiring antagonists with pA2 values in the 4.1-4.3 range [2]. Its distinct potency profile compared to high-affinity phosphinic acid antagonists allows researchers to differentiate receptor subtypes or study partial antagonism in both peripheral (guinea-pig ileum) and central (rat neocortex) preparations.

Medicinal Chemistry Building Block for MAT2A Inhibitors

As a versatile synthetic intermediate, 3-aminopropane-1-sulfonamide is utilized in the synthesis of 2-oxoquinazoline derivatives, a class of methionine adenosyltransferase 2A (MAT2A) inhibitors with potential anticancer applications [3]. Its high purity (95-98%) and bifunctional reactivity enable reliable incorporation into complex molecular scaffolds, a critical requirement for SAR studies and lead optimization.

Physicochemical Property Reference in Drug Design and ADME Studies

The compound's well-defined computed properties (XLogP3 = -1.7, TPSA = 94.6 Ų) make it a useful reference for computational chemistry and medicinal chemistry campaigns aimed at optimizing solubility, permeability, and target engagement [4]. Its profile can serve as a baseline for designing novel sulfonamide-containing molecules with improved pharmacokinetic properties.

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